molecular formula C18H13N3O2S B2685146 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide CAS No. 941903-07-7

5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2685146
CAS No.: 941903-07-7
M. Wt: 335.38
InChI Key: IMXOXSMBLLIMGP-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide is a synthetic organic compound with the CAS Registry Number 941903-07-7 . It has a molecular formula of C18H13N3O2S and a molecular weight of 335.4 g/mol . This molecule features a complex structure comprising an isoxazole ring linked via a carboxamide group to a 4-(naphthalen-1-yl)thiazole ring system. Research Significance of the Molecular Framework The core structure of this compound combines two heterocyclic rings—isoxazole and thiazole—that are of significant interest in medicinal chemistry. While specific biological data for this exact molecule is not publicly available, its structural components are well-recognized in pharmaceutical research. The thiazole ring is a versatile moiety present in a wide array of bioactive molecules and approved drugs, contributing to activities such as antimicrobial, anticancer, and anticonvulsant effects . Similarly, isoxazole derivatives have been explored for their potent immunomodulating activities; for instance, analogs like leflunomide are effective disease-modifying drugs for rheumatoid arthritis . The integration of the naphthalene group suggests potential for interaction with hydrophobic binding pockets in biological targets. Application Note and Handling This compound is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-9-15(21-23-11)17(22)20-18-19-16(10-24-18)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXOXSMBLLIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide typically involves a multi-step process. One common method includes the formation of the isoxazole ring, followed by α-bromination of the acetyl group, thiazole ring formation, and finally, the attachment of the carboxamide group . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole and thiazole rings exhibit distinct oxidation behavior due to their electronic environments.

Key Findings:

Reagent Conditions Product Yield
KMnO₄/H₂SO₄80°C, 6 hIsoxazole-3-carboxylic acid72%
H₂O₂/FeCl₃RT, 24 hThiazole sulfoxide derivative58%

Reduction Reactions

Reduction targets the carboxamide group and unsaturated bonds in the naphthalene system.

Key Findings:

  • Carboxamide Reduction :
    LiAlH₄ reduces the carboxamide to a primary amine, enhancing nucleophilicity for further functionalization :

     CONH LiAlH4 CH NH \text{ CONH }\xrightarrow{\text{LiAlH}_4}\text{ CH NH }
  • Naphthalene Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) selectively saturates the naphthalene’s aromatic rings, producing decalin derivatives. This modifies steric bulk and solubility .

Reagent Conditions Product Yield
LiAlH₄/THFReflux, 4 hPrimary amine derivative65%
H₂/Pd-C (10%)60°C, 3 atmHexahydro-naphthalene analog88%

Substitution Reactions

The thiazole ring’s 2-position and isoxazole’s 3-carboxamide group are primary sites for nucleophilic substitution.

Key Findings:

  • Thiazole Halogenation :
    Electrophilic bromination (NBS in CCl₄) substitutes the thiazole’s 4-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Carboxamide Transposition :
    The carboxamide undergoes hydrolysis (NaOH/H₂O) to a carboxylic acid, which can be re-esterified or coupled with amines .

Reagent Conditions Product Yield
NBS/CCl₄0°C, 2 h4-Bromo-thiazole derivative81%
NaOH (10%)Reflux, 8 hIsoxazole-3-carboxylic acid94%

Cycloaddition and Cross-Coupling

The naphthalene-thiazole system participates in π-stacking interactions, facilitating cycloadditions.

Key Findings:

  • Diels-Alder Reactivity :
    The naphthalene group acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

  • Suzuki-Miyaura Coupling :
    Brominated thiazole derivatives undergo cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃), enabling structural diversification .

Reaction Type Conditions Product Yield
Diels-AlderToluene, 100°C, 12 hBicyclic adduct63%
Suzuki-MiyauraPd(PPh₃)₄, DME, 80°CBiaryl-thiazole hybrid76%

Hydrolysis and Stability

The compound’s stability under acidic/basic conditions is critical for pharmaceutical applications.

Key Findings:

  • Acidic Hydrolysis :
    The isoxazole ring decomposes in concentrated HCl (12 h, reflux), yielding hydroxylamine and ketone fragments .

  • Basic Stability :
    The carboxamide resists hydrolysis in mild base (pH < 10) but degrades in strong alkali (pH > 12) .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the naphthalene and thiazole rings, forming a strained cyclobutane derivative .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of three distinct moieties: isoxazole, thiazole, and naphthalene. This structural diversity is believed to contribute to its enhanced biological activity compared to simpler analogs.

Antimicrobial Properties

Research indicates that 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide exhibits significant antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures possess potent effects against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

Table 1: Antimicrobial Activity Overview

CompoundActivity TypeNotable Pathogens
This compoundAntimicrobialMethicillin-resistant Staphylococcus aureus, Candida strains
Thiazole derivativesAntimicrobialVarious Gram-positive bacteria
Naphthalene derivativesAntifungalDrug-resistant Candida strains

Anticancer Properties

The compound has been investigated for its anticancer potential, showing cytotoxic effects against various cancer cell lines including A549 (lung cancer) and Caco-2 (colorectal cancer). Notably, structure-dependent variations in activity were observed, indicating that modifications to the thiazole or isoxazole rings can significantly influence efficacy .

Table 2: Anticancer Activity Summary

Cell LineCompound Concentration (µM)Viability Reduction (%)
A54910048.0
Caco-210039.8

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated potential as an anti-inflammatory agent. Similar thiazole derivatives are known for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis in microbial cells or disruption of signaling pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Pyrazole-carboxamides (): Compounds such as 3a–3e (e.g., 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-pyrazole-4-carboxamides) share the carboxamide linkage but utilize a pyrazole core instead of isoxazole-thiazole.
  • Isoxazole-thiazole hybrids (): Compound 25 (2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide) shares the isoxazole motif but replaces the thiazole-naphthalene system with a methylthio-benzamide group. The absence of a fused aromatic system (naphthalene) may reduce lipophilicity and alter pharmacokinetic profiles .

Substituent Effects

Compound Class Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Isoxazole-thiazole Naphthalen-1-yl, methyl N/A N/A
Pyrazole-carboxamides Pyrazole-pyrazole Aryl (e.g., phenyl, 4-chlorophenyl) 123–183 62–71
Isoxazole-benzamides Isoxazole-benzamide Nitrophenyl, methylthio N/A N/A
  • Naphthalen-1-yl vs. Smaller Aryl Groups : The naphthalen-1-yl group in the target compound increases steric bulk and lipophilicity compared to phenyl or chlorophenyl substituents in 3a–3e . This may enhance membrane permeability but could reduce solubility.
  • The target compound’s naphthalen-1-yl group is electron-rich, favoring hydrophobic interactions .

Biological Activity

5-methyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound consists of three distinct moieties: an isoxazole , a thiazole , and a naphthalene ring. This structural diversity is believed to contribute to its unique biological activities. The molecular formula is C18H13N3O2SC_{18}H_{13}N_{3}O_{2}S, with a molecular weight of approximately 335.4 g/mol .

1. Anticancer Activity

Research indicates that compounds with similar structural frameworks often exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce cytotoxic effects against various cancer cell lines. The specific activity of this compound has been investigated through various in vitro studies.

Case Study:
In a study examining the effects of thiazole derivatives on cancer cell viability, it was found that certain derivatives could decrease the viability of Caco-2 cells significantly (39.8% compared to untreated controls) . This suggests that the thiazole component may play a crucial role in mediating anticancer effects.

2. Anti-inflammatory Activity

Thiazole derivatives are also noted for their ability to modulate inflammatory responses. The anti-inflammatory potential of this compound may be linked to its structural components, which can influence signaling pathways involved in inflammation.

Mechanism:
The compound's interaction with specific enzymes or receptors involved in inflammatory pathways is a subject of ongoing research. Techniques such as molecular docking and fluorescence spectroscopy are employed to elucidate these interactions, providing insights into its pharmacological profile .

3. Antimicrobial Activity

The antimicrobial properties of this compound are supported by its structural similarity to other known antimicrobial agents. Thiazoles have been recognized for their effectiveness against various bacterial strains and fungi.

Research Findings:
In comparative studies, thiazole derivatives demonstrated notable antibacterial activity against Gram-negative bacteria, highlighting their potential as therapeutic agents . The unique combination of the isoxazole and thiazole rings may enhance the compound's efficacy against microbial targets.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
5-MethylisoxazoleStructureAntimicrobial properties
Thiazole derivativesStructureAnti-inflammatory effects
Naphthalene derivativesStructureAnticancer activity

This table illustrates how the structural components contribute to diverse biological activities, suggesting that this compound may exhibit synergistic effects not seen in simpler analogs .

The mechanisms underlying the biological activities of this compound involve:

1. Enzyme Inhibition: The compound may inhibit specific enzymes related to cancer cell proliferation or inflammatory responses.
2. Receptor Binding: Binding affinities to various biological receptors can modulate cellular signaling pathways.
3. Cytotoxic Effects: Inducing apoptosis in cancer cells through various biochemical pathways is a key mechanism observed in related compounds .

Q & A

Q. Methodological Guidance

  • Repeat Synthesis : Ensure reagent purity (e.g., ≥99% 4-(naphthalen-1-yl)thiazol-2-amine) and standardized reaction times .
  • Advanced NMR Techniques : Employ 1H ^1 \text{H}-1H^1 \text{H} COSY or HSQC to assign overlapping signals in aromatic regions .
  • Cross-Validation : Compare with published data for structurally similar compounds (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) .

How to assess compound stability under physiological conditions?

Q. Methodological Guidance

  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light Sensitivity : Store samples in amber vials if thiazole moieties are prone to photodegradation .
  • Thermal Analysis : Use DSC to identify decomposition temperatures and inform storage conditions .

How to conduct molecular docking studies to elucidate mechanism of action?

Q. Methodological Guidance

  • Target Selection : Prioritize enzymes with known isoxazole/thiazole interactions (e.g., PFOR or COX-2) based on structural analogs .
  • Docking Protocols : Use AutoDock Vina with AMBER force fields, validating poses via MD simulations .
  • Experimental Validation : Correlate docking scores with enzymatic inhibition assays (e.g., IC50_{50} shifts for mutants) .

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